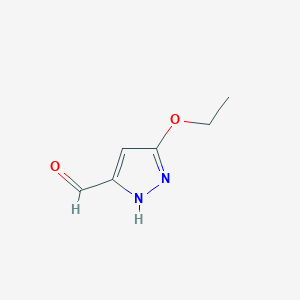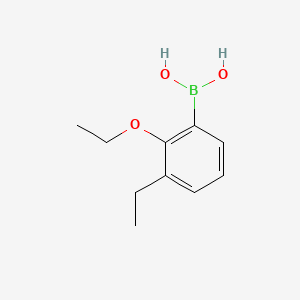
(2-Ethoxy-3-ethylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxy-3-ethylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with ethoxy and ethyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-3-ethylphenyl)boronic acid typically involves the Miyaura borylation reaction. This reaction entails the cross-coupling of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out under mild conditions, making it suitable for the preparation of various boronic acids.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow setups for handling organolithium chemistry. This method allows for the synthesis of boronic acids in a straightforward manner with high yields . The use of photoinduced borylation of haloarenes also provides a metal-free and additive-free approach to produce boronic acids .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Ethoxy-3-ethylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium acetate.
Major Products:
Oxidation: Phenols.
Reduction: Hydroxyl-substituted phenyl compounds.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
(2-Ethoxy-3-ethylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Ethoxy-3-ethylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with palladium to form a new carbon-carbon bond . The molecular targets and pathways involved include the formation of boronate esters and the subsequent transmetalation step .
Comparaison Avec Des Composés Similaires
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Comparison: (2-Ethoxy-3-ethylphenyl)boronic acid is unique due to the presence of both ethoxy and ethyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, which is a simpler structure, this compound offers additional functional groups that can participate in further chemical transformations .
Propriétés
Formule moléculaire |
C10H15BO3 |
|---|---|
Poids moléculaire |
194.04 g/mol |
Nom IUPAC |
(2-ethoxy-3-ethylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-3-8-6-5-7-9(11(12)13)10(8)14-4-2/h5-7,12-13H,3-4H2,1-2H3 |
Clé InChI |
ABWCDXDUXSSJNO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)CC)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


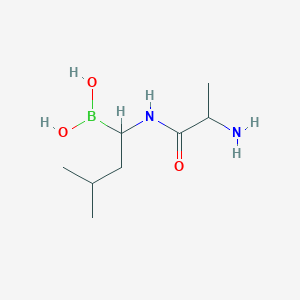

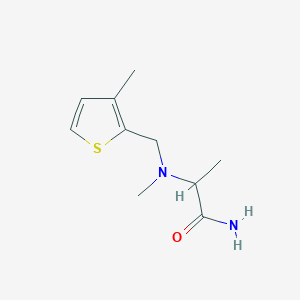
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)
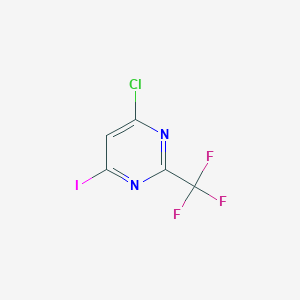

![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
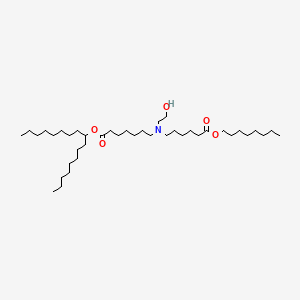
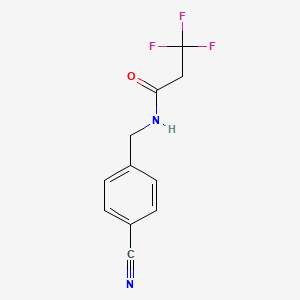
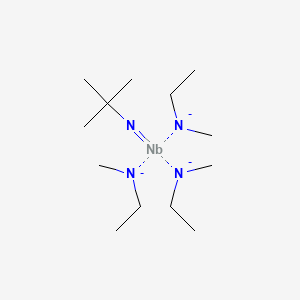
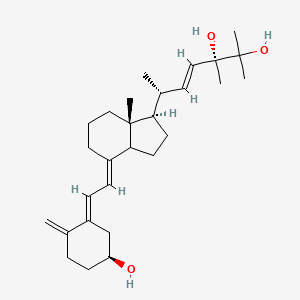
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane](/img/structure/B14891892.png)
